Octadecanoyl-L-threo-sphingosine

描述

属性

IUPAC Name |

N-[(E,2S,3S)-1,3-dihydroxyoctadec-4-en-2-yl]octadecanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H71NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,34-35,38-39H,3-28,30,32-33H2,1-2H3,(H,37,40)/b31-29+/t34-,35-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VODZWWMEJITOND-ZWVRRZAVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@H](/C=C/CCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H71NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Structure and Significance of Octadecanoyl-L-threo-sphingosine

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecanoyl-L-threo-sphingosine is a specific type of ceramide, a class of lipid molecules that are fundamental to cellular structure and signaling. Ceramides are composed of a sphingoid base, in this case, L-threo-sphingosine, linked to a fatty acid via an amide bond. The "octadecanoyl" component specifies the fatty acid as octadecanoic acid (stearic acid), an 18-carbon saturated fatty acid.

Sphingolipids are not merely structural components of the cell membrane; they are critical bioactive molecules involved in a myriad of cellular processes, including proliferation, differentiation, senescence, and apoptosis.[1][2] The specific stereochemistry of the sphingoid base, along with the nature of the N-acyl chain, dictates the molecule's precise biological function and metabolic fate. This guide provides a detailed examination of the structure, properties, and biological context of this compound.

Chemical Structure and Properties

The defining feature of this compound is the specific stereochemical arrangement at the C2 (amino) and C3 (hydroxyl) positions of the sphingosine (B13886) backbone, which is described as threo. The IUPAC name for the core L-threo-sphingosine backbone is (2S,3S,4E)-2-aminooctadec-4-ene-1,3-diol.[3] When N-acylated with octadecanoic acid, it forms the ceramide N-((2S,3S,4E)-1,3-dihydroxyoctadec-4-en-2-yl)octadecanamide.

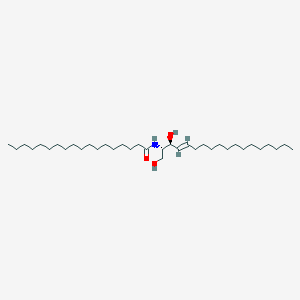

Molecular Structure Visualization

The chemical structure, highlighting the key functional groups and stereochemistry, is depicted below.

Caption: 2D structure of this compound.

Physicochemical Properties

Quantitative data for lipids can vary based on experimental conditions and predictive algorithms. The following table summarizes key physicochemical properties derived from related structures and predictive models. The properties for the L-threo-sphingosine backbone are provided for reference.

| Property | Value (Octadecanoyl-L-erythro-sphingosine) | Value (L-threo-sphingosine) |

| Molecular Formula | C₃₆H₇₁NO₃[4][5] | C₁₈H₃₇NO₂[3] |

| Molecular Weight | 565.96 g/mol [4][5] | 299.5 g/mol [3] |

| Density | 0.915 ± 0.06 g/cm³ (Predicted)[5] | N/A |

| Boiling Point | 694.5 ± 55.0 °C (Predicted)[5] | N/A |

| pKa | 13.54 ± 0.20 (Predicted)[5] | N/A |

| XLogP3 | N/A | 5.3[3] |

| Hydrogen Bond Donors | 2[4] | 3[3] |

| Hydrogen Bond Acceptors | 3[4] | 2[3] |

| Topological Polar Surface Area | 69.45 Ų[4] | 66.5 Ų[3] |

Note: Data for the exact threo-ceramide is limited; properties for the more common erythro isomer are listed for comparison.

Biological Significance and Signaling Pathways

Ceramides like this compound are central hubs in sphingolipid metabolism.[6] The de novo synthesis pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA, catalyzed by serine palmitoyltransferase (SPT).[7][8] This ultimately produces a ceramide backbone that can be modified.

Ceramides serve as precursors for more complex sphingolipids and can be catabolized into other signaling molecules.[9] The balance between ceramide, sphingosine, and its phosphorylated form, sphingosine-1-phosphate (S1P), acts as a critical "rheostat" for cell fate.[7] Generally, an accumulation of ceramide is associated with pro-apoptotic and anti-proliferative signals, whereas S1P promotes cell survival, proliferation, and migration.[2][8][9]

Core Sphingolipid Metabolic Pathway

The diagram below illustrates the central role of ceramide in the sphingolipid metabolic network.

Caption: Central role of ceramide in sphingolipid metabolism.

Experimental Protocols

The generation and study of specific sphingolipid isomers rely on precise chemical synthesis and robust biosynthetic assays.

Chemical Synthesis of L-threo-sphingosine

Stereoselective synthesis is crucial for producing specific isomers like L-threo-sphingosine for use as research standards or in drug development.

-

Method 1: From an Anti-Epoxide: A described method involves the stereospecific synthesis from an anti-epoxide. The key step is the reaction of the epoxide with an azide (B81097) salt (e.g., sodium azide) in the presence of ammonium (B1175870) chloride to stereospecifically open the epoxide ring and form the required azido (B1232118) alcohol precursor.[10] Subsequent chemical modifications, including reduction of the azide to an amine and deprotection, yield the final L-threo-sphingosine product.[10]

-

Method 2: Copper(I)-Catalyzed Alkylation: An alternative approach utilizes the Cu(I)-catalyzed alkylation of a γ-vinyl-γ-lactone derived from D-mannose.[11] This method involves a sequential SN2' ring-opening reaction followed by esterification, which sets up the stereocenters for the incorporation of the amine functionality and subsequent reduction to yield the target amino alcohol.[11]

The synthesized L-threo-sphingosine can then be acylated with octadecanoyl chloride or a related activated form of stearic acid to produce the final ceramide product.

Workflow for Stereoselective Synthesis

The logical flow for a generalized stereoselective synthesis is outlined below.

Caption: Generalized workflow for the chemical synthesis of ceramides.

Monitoring De Novo Sphingolipid Synthesis

The de novo synthesis pathway can be monitored experimentally using stable-isotope labeling combined with liquid chromatography-mass spectrometry (LC-MS).[8]

-

Protocol Outline:

-

Cell Culture: Prepare cell or tissue homogenates (e.g., microsomes) containing the necessary enzymes for sphingolipid synthesis.

-

Labeling: Introduce stable-isotope labeled precursors, such as ¹³C- or ¹⁵N-L-serine and ¹³C- or ²H-palmitoyl-CoA, into the reaction mixture.

-

Incubation: Incubate the mixture under conditions that promote enzymatic activity, allowing for the incorporation of labeled precursors into newly synthesized sphingolipids.

-

Lipid Extraction: Stop the reaction and perform a total lipid extraction using a method like Bligh-Dyer or Folch extraction.

-

LC-MS Analysis: Analyze the lipid extract using a high-resolution mass spectrometer coupled with liquid chromatography. The mass shift corresponding to the incorporated stable isotopes allows for the precise quantification of newly synthesized sphingolipids, distinguishing them from the pre-existing unlabeled pool.[8]

-

References

- 1. Bioactive sphingolipids: metabolism and function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novelty of Sphingolipids in the Central Nervous System Physiology and Disease: Focusing on the Sphingolipid Hypothesis of Neuroinflammation and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Threo-sphingosine, (-)- | C18H37NO2 | CID 11130338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. larodan.com [larodan.com]

- 5. Octadecanoyl-L-erythro-sphingosine [chembk.com]

- 6. Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sphingolipid de novo biosynthesis: a rheostat of cardiovascular homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry [frontiersin.org]

- 9. Roles of Bioactive Sphingolipids in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US5488167A - Synthesis of sphingosines - Google Patents [patents.google.com]

- 11. Cu(I)-catalyzed alkylation of γ-vinyl-γ-Lactone for the stereoselective synthesis of L-threo sphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Stereoisomer: A Technical Guide to the Discovery and Metabolism of L-threo-Sphingosine Containing Ceramides

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ceramides (B1148491), central molecules in sphingolipid metabolism, are critical regulators of numerous cellular processes, including proliferation, differentiation, and apoptosis. The biological activity of ceramides is exquisitely dependent on their stereochemistry, with the naturally occurring D-erythro isomer being the most extensively studied. However, the scientific community has also explored the biological roles of its non-natural stereoisomers. This technical guide focuses on a specific, non-natural diastereomer: L-threo-sphingosine containing ceramides. While not found endogenously, the study of L-threo-ceramides has provided invaluable insights into the stereospecificity of the enzymes involved in sphingolipid metabolism and the downstream signaling pathways they govern. This document provides a comprehensive overview of the discovery, enzymatic synthesis, metabolic fate, and analytical methodologies pertaining to L-threo-sphingosine containing ceramides, offering a valuable resource for researchers in sphingolipid biology and drug development.

Introduction: The Stereochemical Nuances of Ceramide Biology

Sphingolipids are a class of lipids characterized by a sphingoid base backbone. The most common sphingoid base in mammals is sphingosine (B13886), which exists as the D-erythro stereoisomer [(2S,3R,4E)-2-amino-4-octadecene-1,3-diol]. When a fatty acid is attached to the amino group of sphingosine via an amide bond, a ceramide is formed. The stereochemistry at carbons 2 and 3 of the sphingosine backbone is crucial for its biological function. While D-erythro-ceramide is the natural and most abundant form, three other stereoisomers exist: L-erythro, D-threo, and L-threo.

The "discovery" of L-threo-sphingosine containing ceramides is primarily a story of chemical synthesis and subsequent use as biochemical tools to probe the specificity of ceramide-metabolizing enzymes. Early work focused on the total synthesis of all four sphingosine stereoisomers, which then enabled the generation of the corresponding ceramides[1]. These synthetic molecules have been instrumental in delineating the metabolic pathways of sphingolipids.

Data Presentation: Metabolism of L-threo-Ceramides

While precise kinetic data comparing the enzymatic processing of L-threo and D-erythro sphingoid bases and ceramides is not extensively available in the literature, qualitative and semi-quantitative studies have established a clear differential metabolic fate. L-threo-sphingosine containing ceramides are indeed metabolized by certain enzymes in the sphingolipid pathway, but not all.

| Enzyme | Substrate | Product | Activity Compared to D-erythro | Reference |

| Dihydroceramide (B1258172) Synthase (CerS) | L-threo-Sphinganine + Acyl-CoA | L-threo-Dihydroceramide | Substrate, potentially with lower efficiency | [2][3] |

| Dihydroceramide Desaturase (DES) | L-threo-Dihydroceramide | L-threo-Ceramide | Substrate | [2] |

| Sphingomyelin (B164518) Synthase (SMS) | L-threo-Ceramide + Phosphatidylcholine | L-threo-Sphingomyelin + Diacylglycerol | Substrate | [2] |

| Glucosylceramide Synthase (GCS) | L-threo-Ceramide + UDP-Glucose | No Product | Not a substrate | [2][4] |

Key Findings:

-

Synthesis: L-threo-sphinganine, the saturated precursor of L-threo-sphingosine, can be acylated by dihydroceramide synthases to form L-threo-dihydroceramide. This dihydroceramide can then be desaturated to form L-threo-ceramide[2].

-

Metabolic Divergence: A critical divergence in the metabolic pathway occurs downstream of ceramide formation. While D-erythro-ceramide is a substrate for both sphingomyelin synthase (SMS) and glucosylceramide synthase (GCS), L-threo-ceramide is only metabolized by SMS to form L-threo-sphingomyelin[2][4]. It is not a substrate for GCS, meaning it cannot be converted to glucosylceramide and subsequently to more complex glycosphingolipids[2][4].

Signaling Pathways and Experimental Workflows

The differential metabolism of L-threo-ceramide has significant implications for cellular signaling. The inability of L-threo-ceramide to be converted into glucosylceramide blocks its entry into the major pathway for complex glycosphingolipid synthesis. This makes L-threo-ceramide a useful tool to study the specific roles of sphingomyelin and its metabolites, independent of the glycosphingolipid pathway.

Diagrams of Metabolic Pathways

Caption: Comparative metabolic pathways of D-erythro and L-threo ceramides.

Experimental Workflow for Studying L-threo-Ceramide Metabolism

Caption: General workflow for investigating L-threo-ceramide metabolism.

Experimental Protocols

In Vitro Dihydroceramide Synthase (CerS) Assay

This protocol is adapted from established methods for measuring CerS activity.

-

Objective: To determine if L-threo-sphinganine is a substrate for CerS and to compare its conversion rate to D-erythro-sphinganine.

-

Materials:

-

Cell or tissue homogenates (e.g., from HEK293 cells overexpressing a specific CerS isoform).

-

L-threo-sphinganine and D-erythro-sphinganine.

-

Fatty acyl-CoA (e.g., C16:0-CoA, C18:0-CoA).

-

Reaction buffer: 50 mM HEPES/KOH (pH 7.4), 25 mM KCl, 2 mM MgCl₂.

-

Defatted bovine serum albumin (BSA).

-

Stop solution: Chloroform (B151607)/Methanol (B129727) (1:2, v/v).

-

-

Procedure:

-

Prepare a reaction mixture containing reaction buffer, defatted BSA, and the desired fatty acyl-CoA.

-

Add the cell homogenate (containing CerS) to the reaction mixture.

-

Initiate the reaction by adding the sphingoid base substrate (L-threo-sphinganine or D-erythro-sphinganine).

-

Incubate at 37°C for a specified time (e.g., 10-30 minutes).

-

Terminate the reaction by adding the stop solution.

-

Extract the lipids using a standard Bligh and Dyer or Folch method.

-

Analyze the formation of the corresponding dihydroceramide by LC-MS/MS.

-

In Vitro Sphingomyelin Synthase (SMS) Assay

This protocol is based on common methods for assessing SMS activity.

-

Objective: To determine if L-threo-ceramide is a substrate for SMS.

-

Materials:

-

Cell homogenate or purified SMS.

-

L-threo-ceramide (and D-erythro-ceramide as a positive control).

-

Phosphatidylcholine (PC).

-

Reaction buffer: Tris-HCl buffer (pH 7.4) containing EDTA.

-

Stop solution: Chloroform/Methanol (2:1, v/v).

-

-

Procedure:

-

Prepare a reaction mixture containing the cell homogenate, PC, and the ceramide substrate (L-threo or D-erythro).

-

Incubate the mixture at 37°C for 1-2 hours.

-

Stop the reaction and extract the lipids.

-

Separate the lipids by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the formation of sphingomyelin.

-

Lipid Extraction and LC-MS/MS Analysis

-

Objective: To extract and quantify sphingolipid species from cell or reaction mixtures.

-

Lipid Extraction (Bligh and Dyer Method):

-

To the aqueous sample, add chloroform and methanol in a ratio of 1:2:0.8 (chloroform:methanol:sample).

-

Vortex thoroughly to create a single-phase mixture.

-

Add chloroform and water to induce phase separation (final ratio of 2:2:1.8 chloroform:methanol:water).

-

Centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform).

-

Inject the sample into an HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

-

Separate the different sphingolipid species using a suitable column (e.g., a C18 reverse-phase column).

-

Use electrospray ionization (ESI) in positive ion mode for detection.

-

Monitor specific precursor-to-product ion transitions for each sphingolipid of interest in Multiple Reaction Monitoring (MRM) mode for quantification.

-

Conclusion

The study of L-threo-sphingosine containing ceramides, while focusing on a non-natural stereoisomer, has yielded fundamental knowledge about the stereochemical requirements of key enzymes in sphingolipid metabolism. The clear metabolic divergence, where L-threo-ceramide is a substrate for sphingomyelin synthase but not for glucosylceramide synthase, provides a powerful tool for dissecting the distinct signaling roles of these two major classes of sphingolipids. For researchers in drug development, understanding the stringent stereospecificity of these enzymes could open avenues for designing highly selective inhibitors or modulators of specific branches of sphingolipid metabolism. This technical guide provides a foundational resource for scientists aiming to explore the fascinating world of ceramide stereoisomers and their impact on cellular physiology and pathology.

References

The Endogenous Presence of Octadecanoyl-L-threo-sphingosine in Cells: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the current scientific understanding of the endogenous presence of Octadecanoyl-L-threo-sphingosine (C18 L-threo-ceramide) in mammalian cells. A thorough review of existing literature indicates that while the D-erythro stereoisomer of ceramide is a well-established endogenous component of cellular membranes and a key signaling molecule, the L-threo isomer is generally considered a non-natural or synthetic compound. There is currently no direct evidence to support the de novo biosynthesis of L-threo-sphingosine or its acylated derivatives in mammalian cells. However, when introduced exogenously, L-threo-sphingosine and its analogs can be metabolized by cellular enzymes and can exert biological effects, making them useful tools for studying sphingolipid metabolism and signaling. This document provides an in-depth analysis of the current knowledge, including metabolic pathways, experimental considerations, and the effects of exogenous L-threo-ceramides on cellular processes.

The Stereochemistry of Sphingolipids: A Critical Distinction

Sphingolipids, a class of lipids characterized by a sphingoid base backbone, are integral to membrane structure and cellular signaling. The stereochemistry of the sphingoid base is crucial for its biological function. In mammalian cells, the predominant stereoisomer is the D-erythro form. The biosynthesis of sphingolipids begins with the condensation of L-serine and palmitoyl-CoA, a process that stereospecifically yields a D-erythro backbone.

While synthetic L-threo stereoisomers of sphingolipids, such as L-threo-sphingosine, can be synthesized and used in experimental settings, they are not typically found as natural constituents of mammalian cells. Studies that have investigated the effects of L-threo-sphingosine have introduced it to cells exogenously. For instance, research has shown that when Swiss 3T3 cells are treated with exogenous sphingoid bases, both the naturally occurring D-erythro and the synthetic L-threo isomers can be phosphorylated, indicating that some cellular enzymes can recognize and metabolize the L-threo form.[1] However, this metabolic activity on an exogenously supplied substrate does not imply its endogenous origin.

Metabolism of Exogenous L-threo-Sphingolipids

When introduced to a cellular environment, synthetic L-threo-sphingolipids can be acted upon by various enzymes involved in sphingolipid metabolism. This makes them valuable probes for dissecting these complex pathways.

Table 1: Cellular Metabolism of Exogenous Sphingoid Bases

| Sphingoid Base Isomer | Metabolic Fate in Swiss 3T3 Cells | Reference |

| D-erythro-dihydrosphingosine | Conversion to ceramide, Phosphorylation | [1] |

| L-threo-dihydrosphingosine | Conversion to ceramide, Phosphorylation | [1] |

| D-erythro-sphingosine | Conversion to ceramide, Phosphorylation | [1] |

| L-threo-sphingosine | Phosphorylation | [1] |

This metabolic promiscuity is not universal across all enzymes. For example, while sphingosine (B13886) kinase can phosphorylate both D-erythro and L-threo isomers, other enzymes may exhibit stricter stereospecificity. The study of how cells process these "unnatural" isomers can provide insights into the active sites and mechanisms of the enzymes involved.

Experimental Protocols for Studying Exogenous Sphingolipids

The investigation of the cellular effects of this compound necessitates its introduction into cell culture systems. The following provides a generalized protocol for the preparation and application of sphingolipids to cultured cells, based on common practices in the field.

Preparation of Sphingolipid Solutions

-

Stock Solution Preparation: Due to their hydrophobic nature, sphingolipids are typically dissolved in an organic solvent to create a concentrated stock solution. A common choice is ethanol (B145695). For example, L-threo-sphingosine can be dissolved in ethanol to a stock concentration of 6 mM.

-

Working Solution Preparation: The stock solution is then diluted in a suitable cell culture medium. To ensure proper dispersion and prevent micelle formation, a process of warming and sonication is often employed. For instance, a working solution of 0.5 µM can be prepared by adding the stock solution to pre-warmed DMEM/delipidated FBS, followed by incubation at 37°C and sonication.

Administration to Cells and Subsequent Analysis

The workflow for studying the effects of exogenous sphingolipids typically involves introducing the lipid to the cells, followed by extraction and analysis of cellular lipids and observation of cellular responses.

Analytical Techniques for Sphingolipid Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of various sphingolipid species from cultured cells. This method allows for the separation and identification of different sphingolipids based on their mass-to-charge ratio.

Table 2: Key Parameters for LC-MS/MS Analysis of Sphingolipids

| Parameter | Description | Example Condition | Reference |

| Chromatography | Reversed-phase chromatography is commonly used. | C18 column | [2] |

| Mobile Phase A | Aqueous phase with additives to improve ionization. | Water with 0.2% formic acid and 200 mM ammonium (B1175870) formate | [2] |

| Mobile Phase B | Organic phase. | Acetonitrile with 0.2% formic acid | [2] |

| Gradient | A gradient from high organic to a higher aqueous percentage is used to elute lipids. | Linear gradient from 90% B to 50% B | [2] |

| Ionization | Electrospray ionization (ESI) is typically used. | ESI in positive ion mode | |

| Detection | Multiple Reaction Monitoring (MRM) is used for targeted quantification. | Specific precursor-product ion transitions for each sphingolipid |

Signaling Pathways Modulated by Exogenous Ceramides (B1148491)

While this compound is not an endogenous molecule, the broader class of ceramides (the D-erythro form) are well-established signaling molecules. Exogenous ceramides, including L-threo analogs, can influence these pathways, often by mimicking or competing with the natural ceramides.

Ceramides are central to the "sphingolipid rheostat," which balances cell fate decisions between survival and apoptosis. Generally, an accumulation of ceramide promotes apoptosis, while an increase in sphingosine-1-phosphate (S1P) promotes cell survival and proliferation.

Exogenously added ceramides can shift this balance. For example, treatment of T-lymphocytes with cell-permeable ceramide analogs has been shown to decrease DNA synthesis, consistent with a pro-apoptotic or anti-proliferative role.[2] The specific effects of this compound on this rheostat would need to be empirically determined and may differ from its D-erythro counterpart due to differential recognition by downstream effector proteins.

Conclusion and Future Directions

Future research in this area could focus on a systematic comparison of the cellular effects of D-erythro and L-threo ceramides with identical acyl chains. Such studies, employing modern lipidomic techniques and systems biology approaches, could provide a clearer picture of the stereospecific requirements of the proteins that bind to and are regulated by ceramides, furthering our understanding of the intricate roles of sphingolipids in health and disease.

References

A Technical Guide to the Stereospecific Synthesis of L-threo-Sphingosine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids, a class of lipids characterized by a sphingoid base backbone, are integral components of eukaryotic cell membranes and play crucial roles in signal transduction, cell growth, and apoptosis. L-threo-sphingosine, a stereoisomer of the naturally occurring D-erythro-sphingosine, and its derivatives have garnered significant attention in medicinal chemistry and drug development due to their unique biological activities, including the modulation of protein kinase C (PKC) activity. The precise stereochemistry of these molecules is paramount to their biological function, necessitating synthetic strategies that afford high stereocontrol. This technical guide provides an in-depth overview of the stereospecific synthesis of L-threo-sphingosine derivatives, focusing on key methodologies, experimental protocols, and the biological context of these fascinating molecules.

Core Synthetic Strategies

The stereospecific synthesis of L-threo-sphingosine derivatives presents a significant challenge due to the presence of two contiguous stereocenters. Several strategies have been developed to address this, primarily revolving around the use of chiral starting materials and stereoselective reactions. Two prominent and effective approaches are highlighted here: a biomimetic approach via a 3-ketosphinganine intermediate and a strategy employing olefin cross-metathesis.

Biomimetic Approach via 3-Ketosphinganine Intermediate

This approach mimics the biosynthetic pathway of sphingolipids and offers a convergent and highly stereocontrolled route to L-threo-sphingosine derivatives. The key steps involve the construction of a protected 3-ketosphinganine precursor followed by a diastereoselective reduction of the ketone.

A general workflow for this biomimetic synthesis is outlined below:

Caption: Biomimetic synthesis of L-threo-sphingosine derivatives.

The stereochemical outcome of the reduction step is crucial and can be controlled by the choice of reducing agent and the nitrogen-protecting group on the amino ketone. For the synthesis of the threo isomer, a non-chelating reducing agent is typically employed to favor a Felkin-Ahn model of reduction.

Olefin Cross-Metathesis Strategy

Olefin cross-metathesis has emerged as a powerful tool for the convergent synthesis of complex molecules. In the context of L-threo-sphingosine synthesis, this strategy involves the coupling of a chiral allylic alcohol derivative (derived from L-serine) with a long-chain terminal olefin.

A representative workflow for the olefin cross-metathesis approach is as follows:

Caption: Synthesis of L-threo-sphingosine via olefin cross-metathesis.

The use of ruthenium-based catalysts, such as Grubbs' second-generation catalyst, allows for high E-selectivity in the newly formed double bond. The stereochemistry at the C2 and C3 positions is established from the chiral L-serine starting material.

Quantitative Data Presentation

The efficiency and stereoselectivity of the synthetic routes are critical for practical applications. The following tables summarize representative quantitative data for the key steps in the synthesis of L-threo-sphingosine derivatives.

Table 1: Biomimetic Synthesis via 3-Ketosphinganine Intermediate

| Step | Reaction | Reagents and Conditions | Yield (%) | Diastereomeric Ratio (threo:erythro) |

| 1 | Acylation of L-Serine derivative | Acyl chloride, base | 85-95 | - |

| 2 | Alkylation & Decarboxylation | Alkyl halide, base; then heat | 70-85 | - |

| 3 | Diastereoselective Reduction | NaBH4, CeCl3, MeOH, -78 °C | 80-90 | >95:5 |

| 4 | Deprotection | Acidic or basic hydrolysis | 85-95 | - |

Table 2: Olefin Cross-Metathesis Synthesis

| Step | Reaction | Reagents and Conditions | Yield (%) | E/Z Ratio |

| 1 | Oxazoline formation from L-Serine | Aldehyde, acid catalyst | 80-90 | - |

| 2 | Olefin Cross-Metathesis | Long-chain olefin, Grubbs' II catalyst, CH2Cl2, reflux | 75-85 | >95:5 |

| 3 | Hydrolysis and Deprotection | Aqueous acid | 80-90 | - |

Experimental Protocols

Detailed experimental procedures are essential for the successful replication of synthetic methods. The following protocols are based on established literature procedures for the key transformations.

Protocol 1: Diastereoselective Reduction of a Protected 3-Ketosphinganine

Objective: To perform a diastereoselective reduction of an N-protected 3-keto-2-aminosphinganine derivative to obtain the corresponding L-threo-sphingosine derivative.

Materials:

-

N-protected 3-keto-2-aminosphinganine derivative (1.0 eq)

-

Methanol (MeOH), anhydrous

-

Cerium(III) chloride heptahydrate (CeCl3·7H2O) (1.2 eq)

-

Sodium borohydride (B1222165) (NaBH4) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve the N-protected 3-keto-2-aminosphinganine derivative in anhydrous MeOH (0.1 M) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add CeCl3·7H2O to the solution and stir for 15 minutes.

-

Add NaBH4 portion-wise over 10 minutes, ensuring the temperature remains below -70 °C.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Allow the mixture to warm to room temperature and extract with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the protected L-threo-sphingosine derivative.

Protocol 2: Olefin Cross-Metathesis

Objective: To couple a chiral oxazoline derivative with a long-chain terminal olefin via olefin cross-metathesis.

Materials:

-

Chiral oxazoline derivative (1.0 eq)

-

Long-chain terminal olefin (e.g., 1-pentadecene) (1.5 eq)

-

Grubbs' second-generation catalyst (0.05 eq)

-

Dichloromethane (DCM), anhydrous

-

Silica gel for column chromatography

Procedure:

-

Dissolve the chiral oxazoline derivative and the long-chain terminal olefin in anhydrous DCM (0.1 M) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (e.g., argon).

-

Add Grubbs' second-generation catalyst to the solution.

-

Heat the reaction mixture to reflux (approximately 40 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the cross-metathesis product.

Signaling Pathway Involvement: L-threo-Sphingosine and Protein Kinase C

L-threo-sphingosine and its derivatives are known to interact with and modulate the activity of protein kinase C (PKC), a family of serine/threonine kinases that play a central role in various cellular signaling pathways.[1] Unlike the endogenous activator diacylglycerol (DAG), L-threo-sphingosine often acts as an inhibitor of PKC.[1] This inhibition can have significant downstream effects on cellular processes such as proliferation, differentiation, and apoptosis.

The following diagram illustrates the general mechanism of PKC activation and its inhibition by L-threo-sphingosine.

References

An In-depth Technical Guide to the De Novo Biosynthesis of Ceramides in Mammals, with a Focus on the Formation of threo-Stereoisomers

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Stereochemical Landscape of Ceramides (B1148491)

Ceramides are a class of sphingolipids that are central to cellular structure and signaling.[1] They consist of a sphingoid base, such as sphingosine (B13886), linked to a fatty acid via an amide bond.[2] The stereochemistry of the sphingoid backbone is critical to the biological function of the ceramide molecule. In mammals, the naturally occurring and biologically active form of ceramide is the D-erythro stereoisomer.[3]

This guide provides a detailed overview of the canonical de novo biosynthetic pathway of D-erythro-ceramides in mammals. It then delves into the less-understood formation of the non-natural diastereomer, threo-ceramide, by examining the stereochemical promiscuity of the enzymes involved in the primary pathway. This document is intended to be a technical resource, providing quantitative data, detailed experimental protocols, and visual diagrams to aid researchers in the field of sphingolipid biochemistry and drug development.

The Canonical Pathway: De Novo Biosynthesis of D-erythro-Ceramides

The de novo synthesis of ceramides is a multi-step process that occurs primarily in the endoplasmic reticulum (ER).[2][4] This pathway begins with simple precursors and builds the ceramide molecule from the ground up.

The key steps are as follows:

-

Condensation of Serine and Palmitoyl-CoA: The pathway is initiated by the enzyme Serine Palmitoyltransferase (SPT) , which catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketosphinganine.[5] This is the rate-limiting step in ceramide biosynthesis.[6]

-

Reduction of 3-Ketosphinganine: The resulting 3-ketosphinganine is then rapidly reduced to D-erythro-sphinganine (also known as dihydrosphingosine) by the enzyme 3-Ketosphinganine Reductase (3-KSR) in an NADPH-dependent reaction.[7]

-

N-Acylation of Sphinganine (B43673): The sphinganine backbone is subsequently acylated by one of six Ceramide Synthases (CerS) .[2][8] Each CerS isoform exhibits specificity for fatty acyl-CoAs of different chain lengths, leading to the production of a diverse range of dihydroceramide (B1258172) species.[9][10]

-

Desaturation of Dihydroceramide: In the final step, the enzyme Dihydroceramide Desaturase (DEGS) introduces a trans double bond at the 4,5-position of the sphingoid base of dihydroceramide to produce ceramide.[11][12]

Atypical Biosynthesis: The Formation of threo-Ceramides

While the de novo pathway is highly specific for the production of D-erythro-ceramides, some of the enzymes involved can utilize threo substrates, leading to the potential for threo-ceramide synthesis, albeit with significantly lower efficiency.

-

Ceramide Synthase (CerS) Activity on threo-Sphinganine: Studies have shown that dihydroceramide synthase can acylate L-threo-sphinganine to form L-threo-dihydroceramide.[3] This suggests that if a threo sphingoid base is present, it can be incorporated into the ceramide synthesis pathway.

-

Dihydroceramide Desaturase (DEGS) Stereoselectivity: The final step of ceramide synthesis, catalyzed by DEGS, exhibits a strong preference for the D-erythro stereoisomer of dihydroceramide. While there is some activity with L-threo-dihydroceramides, it is considerably lower than with the D-erythro substrate.[11] This enzymatic bottleneck likely limits the overall production of threo-ceramides via the de novo pathway.

The in vivo metabolism of the four stereoisomers of dihydrosphingosine has been studied, and it was found that all four isomers could be converted into ceramide.[13] However, the subsequent conversion of L-erythro- and D-threo-ceramide into complex sphingolipids did not occur, suggesting a block in further metabolism for these non-natural isomers.[13]

Quantitative Data: Enzyme Specificity

The following table summarizes the available data on the stereoselectivity of key enzymes in the ceramide biosynthesis pathway.

| Enzyme | Substrate | Relative Activity/Affinity | Reference(s) |

| Dihydroceramide Desaturase (DEGS) | D-erythro-dihydroceramide | High (Preferred Substrate) | [11] |

| L-threo-dihydroceramide | Low | [11] | |

| Apparent Km for N-octanoyl-D-erythro-sphinganine: 340 µM | [11] | ||

| Ceramide Synthase (CerS) | D-erythro-sphinganine | High (Natural Substrate) | [13] |

| L-threo-sphinganine | Can be acylated | [3][13] | |

| L-erythro-dihydrosphingosine | Not a substrate in vitro | [13] | |

| Sphingomyelin Synthase | L-threo-Ceramide | Can be metabolized to Sphingomyelin | [3] |

| Glucosylceramide Synthase | L-threo-Ceramide | Not metabolized to Glucosylceramide | [3] |

Experimental Protocols

Protocol for In Vitro Dihydroceramide Desaturase (DEGS) Assay

This protocol is adapted from published methods to measure the conversion of dihydroceramide to ceramide.[11]

Objective: To determine the activity of DEGS using N-[1-¹⁴C]octanoyl-D-erythro-sphinganine as a substrate. This can be modified to test L-threo-dihydroceramide.

Materials:

-

Rat liver microsomes (source of DEGS)

-

N-[1-¹⁴C]octanoyl-D-erythro-sphinganine (substrate)

-

NADH or NADPH

-

Bovine Serum Albumin (BSA)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Chloroform (B151607)/methanol (B129727) (2:1, v/v)

-

TLC plates (silica gel 60)

-

Scintillation counter and fluid

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, BSA, and rat liver microsomes.

-

Add the radiolabeled substrate, N-[1-¹⁴C]octanoyl-D-erythro-sphinganine, to the reaction mixture.

-

Initiate the reaction by adding NADH or NADPH.

-

Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding chloroform/methanol (2:1, v/v) to extract the lipids.

-

Centrifuge to separate the phases and collect the lower organic phase.

-

Dry the organic phase under a stream of nitrogen.

-

Resuspend the lipid extract in a small volume of chloroform/methanol and spot it onto a TLC plate.

-

Develop the TLC plate using an appropriate solvent system (e.g., chloroform/methanol/acetic acid, 90:10:1, v/v/v).

-

Visualize the separated lipids (e.g., using iodine vapor or autoradiography).

-

Scrape the spots corresponding to dihydroceramide and ceramide into scintillation vials.

-

Add scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Calculate the enzyme activity as the percentage of converted substrate or in nmol/mg protein/min.

Protocol for Lipid Extraction and Ceramide Analysis by HPLC-MS/MS

This protocol provides a general framework for the extraction and quantification of ceramide species from cultured cells or tissues.[14][15]

Objective: To extract total lipids and quantify different ceramide species, including the potential to separate stereoisomers with appropriate chromatography.

Materials:

-

Cultured cells or tissue homogenate

-

Internal standards (e.g., C17-ceramide)

-

Methanol, Chloroform, Water

-

HPLC system coupled to a tandem mass spectrometer (MS/MS)

-

C18 reverse-phase HPLC column

Procedure:

-

Sample Preparation: Harvest cells or homogenize tissue. Add internal standards.

-

Lipid Extraction (Bligh-Dyer Method):

-

Add methanol and chloroform to the sample. Vortex thoroughly.

-

Add chloroform and water to induce phase separation. Vortex again.

-

Centrifuge to separate the aqueous and organic layers.

-

Collect the lower organic layer containing the lipids.

-

Repeat the extraction of the aqueous layer with chloroform for better recovery.

-

Combine the organic extracts and dry under nitrogen.

-

-

HPLC-MS/MS Analysis:

-

Resuspend the dried lipid extract in the mobile phase.

-

Inject the sample into the HPLC-MS/MS system.

-

Separate the lipid species using a C18 reverse-phase column with a suitable gradient (e.g., of methanol/water with formic acid and ammonium (B1175870) formate).

-

Detect and quantify the ceramide species using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor/product ion pairs for each ceramide species and the internal standard are monitored.

-

-

Data Analysis:

-

Integrate the peak areas for each ceramide species and the internal standard.

-

Calculate the concentration of each ceramide species relative to the internal standard and normalized to the initial sample amount (e.g., cell number or tissue weight).

-

Visualizations: Pathways and Workflows

De Novo Ceramide Biosynthesis Pathway

References

- 1. Ceramides and skin function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mammalian Ceramide Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of the metabolism of L-erythro- and L-threo-sphinganines and ceramides in cultured cells and in subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Role of hypothalamic de novo ceramides synthesis in obesity and associated metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Silencing of enzymes involved in ceramide biosynthesis causes distinct global alterations of lipid homeostasis and gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ceramide de novo biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Eleven residues determine the acyl chain specificity of ceramide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Eleven residues determine the acyl chain specificity of ceramide synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of ceramide synthesis. A dihydroceramide desaturase introduces the 4,5-trans-double bond of sphingosine at the level of dihydroceramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of Dihydroceramide Desaturase as a Direct in Vitro Target for Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ceramide synthases at the centre of sphingolipid metabolism and biology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantitative analysis of ceramide molecular species by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Function of Octadecanoyl-L-threo-sphingosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octadecanoyl-L-threo-sphingosine, also known as L-threo-C18-dihydroceramide, is a synthetic stereoisomer of the naturally occurring D-erythro-dihydroceramide. While not a component of endogenous metabolic pathways, this molecule and its precursor, L-threo-dihydrosphingosine (safingol), have garnered significant interest in cancer research and cell biology. This technical guide provides a comprehensive overview of the biological functions of this compound, focusing on its metabolic fate, mechanism of action, and effects on cellular processes such as apoptosis, autophagy, and cell cycle regulation. The information presented is intended to support further research and drug development efforts targeting sphingolipid metabolism.

Introduction

Sphingolipids are a class of lipids that play critical roles as both structural components of cell membranes and as signaling molecules. The central molecule in sphingolipid metabolism is ceramide, which consists of a sphingoid base, such as sphingosine (B13886), linked to a fatty acid. The stereochemistry of the sphingoid base is crucial for its biological activity, with the D-erythro isomer being the most common in nature.

This compound is a synthetic analog characterized by the L-threo configuration of its sphingoid base and an 18-carbon acyl chain (stearic acid). Its biological activity is largely influenced by its metabolic precursor, L-threo-dihydrosphingosine, commercially known as safingol (B48060). This guide will delve into the known biological functions of this compound, drawing from studies on its precursor and related L-threo-ceramides.

Metabolism of this compound

The metabolic pathway of exogenously supplied L-threo-dihydrosphingosine (safingol) provides insight into the formation and fate of this compound within a cellular context.

-

Formation: L-threo-dihydrosphingosine serves as a substrate for ceramide synthases (CerS), which catalyze its N-acylation to form L-threo-dihydroceramides. Mass spectrometry analysis has confirmed the formation of various L-threo-dihydroceramide species, including the C18 variant (this compound), following treatment of cells with safingol[1].

-

Subsequent Metabolism: Unlike its natural D-erythro counterpart, L-threo-dihydroceramide is not a substrate for dihydroceramide (B1258172) desaturase, meaning it is not converted to L-threo-ceramide[2]. Instead, a significant portion of L-threo-dihydroceramide can be metabolized to L-threo-dihydrosphingomyelin[2]. A smaller fraction may be glucosylated[2]. Studies have also shown that L-threo-dihydroceramide can be phosphorylated to L-threo-dihydroceramide-1-phosphate[1].

Biological Activities and Mechanisms of Action

The biological effects of this compound are intrinsically linked to the activities of its precursor, safingol, which is a known inhibitor of several key signaling enzymes.

Inhibition of Protein Kinase C (PKC)

Safingol is a potent inhibitor of Protein Kinase C (PKC), a family of kinases involved in various cellular processes, including cell proliferation, differentiation, and apoptosis[3]. Safingol competitively binds to the phorbol-binding domain of PKC[3]. This inhibition of PKC is believed to be a primary mechanism through which safingol and, by extension, its acylated derivatives, exert their biological effects.

Inhibition of Sphingosine Kinase (SphK)

Safingol also acts as an inhibitor of sphingosine kinases (SphK1 and SphK2), the enzymes responsible for phosphorylating sphingosine to the pro-survival molecule sphingosine-1-phosphate (S1P)[4]. By inhibiting SphK, safingol can shift the cellular "sphingolipid rheostat" towards an accumulation of pro-apoptotic sphingolipids.

Induction of Autophagy

Studies have demonstrated that safingol induces a form of cell death characterized by autophagy, without the typical hallmarks of apoptosis. This induction of autophagy is linked to the inhibition of PKC and the PI3K/Akt/mTOR signaling pathway[2][5]. Importantly, this effect appears to be a direct action of safingol itself, rather than a consequence of its metabolism to other sphingolipids[2][5].

Potentiation of Apoptosis

While safingol itself may primarily induce autophagy, it has been shown to significantly potentiate apoptosis induced by conventional chemotherapeutic agents like cisplatin (B142131) and mitomycin C in various cancer cell lines[6][7]. This synergistic effect makes it a promising candidate for combination cancer therapies. The underlying mechanism is thought to involve the inhibition of pro-survival signaling pathways mediated by PKC.

Cell Cycle Arrest

Cell-permeable short-chain L-threo-ceramides have been observed to induce cell cycle arrest in the G0/G1 phase in leukemia cells[8][9]. This effect is associated with an accumulation of sphingosine, suggesting a disruption in sphingolipid metabolism that favors a halt in cell proliferation.

Quantitative Data

| Compound | Target/Process | Cell Line/System | Quantitative Data | Reference |

| Safingol (L-threo-dihydrosphingosine) | Sphingosine Kinase | In vitro | Ki ≈ 5 µM | [4] |

| Protein Kinase C | In vitro | Ki ≈ 33 µM | [4] | |

| Sphingosine Kinase Activity | MOLT-4 cells | ~60% inhibition at 5 µM | [1] | |

| C6 L-threo Ceramide | Cytotoxicity | U937 cells | IC50 = 18 µM | |

| C18 L-erythro Ceramide | Mitochondrial Ceramidase | Rat brain mitochondria | IC50 = 0.11 mol% (8.8 µM) | [6] |

Experimental Protocols

Detailed experimental protocols for working specifically with this compound are scarce. However, established methods for studying other long-chain ceramides (B1148491) and safingol can be adapted.

Cell Treatment with Long-Chain Ceramides

Long-chain ceramides, including the C18 variant, are highly lipophilic and have poor solubility in aqueous media.

Protocol for Solubilization and Cell Treatment:

-

Stock Solution Preparation: Dissolve this compound in an organic solvent such as ethanol (B145695) or DMSO to create a concentrated stock solution.

-

Complexing with BSA: For cell culture experiments, it is recommended to complex the ceramide with bovine serum albumin (BSA) to enhance its delivery to cells.

-

Prepare a stock solution of fatty acid-free BSA in serum-free culture medium.

-

Slowly add the ceramide stock solution to the BSA solution while vortexing to facilitate complex formation.

-

Incubate the mixture for a short period (e.g., 15-30 minutes) at 37°C.

-

-

Cell Treatment: Add the ceramide-BSA complex to the cell culture medium to achieve the desired final concentration. Include a vehicle control (BSA solution with the equivalent amount of organic solvent) in the experimental design.

Protein Kinase C (PKC) Inhibition Assay

The inhibitory effect of this compound on PKC activity can be assessed using an in vitro kinase assay.

General Protocol:

-

Reaction Mixture: Prepare a reaction buffer containing a PKC substrate (e.g., a specific peptide or histone), ATP (radiolabeled or with a detection system), and the lipid cofactors phosphatidylserine (B164497) and diacylglycerol.

-

Inhibitor Addition: Add varying concentrations of this compound (solubilized as described above) to the reaction mixture.

-

Enzyme Addition: Initiate the reaction by adding purified PKC enzyme.

-

Incubation: Incubate the reaction at 30°C for a defined period.

-

Detection: Stop the reaction and measure the phosphorylation of the substrate. This can be done by detecting incorporated radioactivity or using phosphorylation-specific antibodies.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of PKC inhibition against the logarithm of the inhibitor concentration.

Analysis of Sphingolipid Metabolism by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of sphingolipids.

General Protocol:

-

Cell Lysis and Lipid Extraction: After treating cells with this compound, harvest the cells and perform a lipid extraction using a method such as the Bligh-Dyer procedure. It is crucial to include internal standards (e.g., deuterated or 13C-labeled sphingolipids) at the beginning of the extraction to correct for variations in extraction efficiency and instrument response.

-

Chromatographic Separation: Separate the lipid species using reverse-phase or normal-phase liquid chromatography.

-

Mass Spectrometry Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify the specific precursor and product ions for each sphingolipid of interest.

-

Data Analysis: Quantify the amount of each sphingolipid by comparing the peak area of the endogenous lipid to that of its corresponding internal standard.

Conclusion and Future Directions

This compound and its precursor, safingol, represent a class of synthetic sphingolipids with significant biological activities. Their ability to inhibit key signaling kinases like PKC and SphK, and thereby induce autophagy and potentiate apoptosis, makes them valuable tools for cancer research and potential therapeutic development.

Future research should focus on several key areas:

-

Direct Biological Evaluation: There is a need for studies that directly assess the biological effects and quantitative potency (e.g., IC50 values) of this compound on various cellular targets and processes.

-

Structure-Activity Relationship: A systematic investigation of how the acyl chain length of L-threo-dihydroceramides influences their biological activity would provide valuable insights for the design of more potent and specific analogs.

-

In Vivo Studies: While safingol has undergone some clinical investigation, further in vivo studies are needed to evaluate the efficacy and safety of acylated L-threo-dihydroceramides in preclinical models of disease.

-

Mechanism of Action: A more detailed elucidation of the downstream signaling events following the inhibition of PKC and SphK by these compounds will be crucial for understanding their full therapeutic potential.

This technical guide provides a foundation for researchers and drug developers interested in the biological functions of this compound. By building upon this knowledge, the scientific community can further explore the therapeutic utility of targeting sphingolipid metabolism with synthetic analogs.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Metabolism of the unnatural anticancer lipid safingol, L-threo-dihydrosphingosine, in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bioactive Compounds Targeting Dihydroceramide and Their Therapeutic Potential in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Safingol (L-threo-sphinganine) induces autophagy in solid tumor cells through inhibition of PKC and the PI3-kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. A Phase I Clinical Trial of Safingol in Combination with Cisplatin in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of arylated novobiocin analogs as Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

The Divergent Role of Threo-Ceramides in Cellular Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides (B1148491), a class of sphingolipids, are critical signaling molecules implicated in a myriad of cellular processes, including apoptosis, autophagy, and inflammation. While the signaling roles of D-erythro-ceramide are extensively studied, its stereoisomers, particularly threo-ceramides, exhibit distinct and often opposing biological activities. This technical guide provides a comprehensive overview of the current understanding of threo-ceramide metabolism, their unique roles in cellular signaling pathways, and detailed experimental protocols for their study. A key focus is the inhibitory action of threo-ceramides on protein phosphatases 1 (PP1) and 2A (PP2A), a stark contrast to the activating effect of D-erythro-ceramide, and the downstream consequences of this inhibition. This document aims to serve as a valuable resource for researchers investigating sphingolipid signaling and professionals in drug development targeting these pathways.

Introduction to Threo-Ceramides

Ceramides are composed of a sphingoid base and an N-acyl chain, with stereochemistry playing a crucial role in their biological function. The naturally abundant and most studied stereoisomer is D-erythro-ceramide. However, other stereoisomers, including D-threo and L-threo-ceramides, also exist and possess unique signaling properties. Unlike D-erythro-ceramide, which is a well-established activator of protein phosphatases PP1 and PP2A, D-threo and L-threo-ceramides have been identified as inhibitors of these key cellular enzymes.[1] This fundamental difference in their interaction with critical signaling nodes underscores the importance of studying the specific roles of threo-ceramides to fully comprehend the complexity of sphingolipid signaling.

Metabolism of Threo-Ceramides

The metabolic pathways of threo-ceramides are distinct from their erythro counterparts. While D-erythro-ceramide is synthesized through the canonical de novo pathway involving ceramide synthases (CerS), the metabolism of threo-isomers is less understood. Studies have shown that L-threo-sphinganine can be acylated by dihydroceramide (B1258172) synthase to form L-threo-dihydroceramides, which can then be further metabolized.[2] However, L-threo-ceramides are not substrates for glucosylceramide synthase, indicating a divergence in their metabolic fate compared to D-erythro-ceramide.

Figure 1: Simplified overview of L-threo-ceramide synthesis.

Threo-Ceramides in Cellular Signaling

The primary mechanism through which threo-ceramides exert their signaling effects is the inhibition of protein phosphatases PP1 and PP2A. This inhibitory action has profound implications for various cellular processes.

Apoptosis

Ceramides are well-known regulators of apoptosis. While D-erythro-ceramide promotes apoptosis through PP1/PP2A activation and subsequent dephosphorylation of pro-survival proteins like Bcl-2 and Akt, the role of threo-ceramides is more complex. By inhibiting PP1 and PP2A, threo-ceramides can potentially antagonize the pro-apoptotic effects of D-erythro-ceramide. However, some studies suggest that accumulation of ceramides, in general, can lead to apoptosis through mechanisms that may be independent of PP1/PP2A, such as the formation of pores in the mitochondrial outer membrane.[3] The net effect of threo-ceramides on apoptosis is likely context-dependent, relying on the cellular environment and the balance with other signaling molecules. Inhibition of PP1/PP2A by threo-ceramides would lead to a hyperphosphorylated state of target proteins. For instance, sustained phosphorylation of the anti-apoptotic protein Bcl-2 at serine 70 is associated with its inactivation, which could promote apoptosis.[4] Conversely, the inhibition of phosphatases that dephosphorylate and inactivate pro-apoptotic proteins like BAD could be a survival signal.

Figure 2: Threo-ceramide-mediated inhibition of PP1/PP2A and its potential impact on apoptosis.

Autophagy

Autophagy is a cellular degradation process that can be both pro-survival and pro-death. Ceramides are known to induce autophagy by various mechanisms, including inhibition of the mTOR pathway and dissociation of the Beclin-1/Bcl-2 complex.[5][6][7] The role of threo-ceramides in this process is likely mediated by their inhibition of PP1 and PP2A. PP2A is known to dephosphorylate and activate Akt, a key upstream activator of mTOR. By inhibiting PP2A, threo-ceramides would lead to sustained Akt phosphorylation and mTOR activation, which would, in turn, suppress autophagy. This suggests that threo-ceramides may act as negative regulators of autophagy, in contrast to the inducing effects of D-erythro-ceramide.

Figure 3: Postulated role of threo-ceramides in the negative regulation of autophagy.

Inflammation

The role of ceramides in inflammation is complex, with different ceramide species exhibiting pro- or anti-inflammatory effects.[8][9][10] Inflammatory signaling pathways, such as those mediated by NF-κB and MAP kinases (JNK, p38), are tightly regulated by phosphorylation events. PP1 and PP2A are key phosphatases that dephosphorylate and regulate components of these pathways. By inhibiting PP1 and PP2A, threo-ceramides could lead to the sustained activation of pro-inflammatory signaling cascades. For instance, PP2A is known to negatively regulate the IKK complex, an upstream activator of NF-κB. Inhibition of PP2A by threo-ceramides could therefore result in enhanced NF-κB activity and the expression of pro-inflammatory cytokines.

Figure 4: Potential pro-inflammatory role of threo-ceramides via PP2A/NF-κB pathway.

Quantitative Data on Threo-Ceramide Activity

Quantitative data on the specific inhibitory concentrations of threo-ceramides and their cellular levels are crucial for understanding their physiological relevance. The available data is summarized in the tables below.

Table 1: Inhibitory Effects of Ceramide Stereoisomers on Protein Phosphatases

| Compound | Target | Effect | IC50 / EC50 | Reference |

| D-erythro-C18-ceramide | PP1, PP2A | Activation | EC50 ≈ 10 µM | [1] |

| D-threo-C18-ceramide | PP1, PP2A | Inhibition | Not specified | [1] |

| L-threo-C18-ceramide | PP1, PP2A | Inhibition | Not specified | [1] |

| Okadaic Acid | PP2A | Inhibition | IC50 ≈ 0.1-1 nM | [11] |

Table 2: Cellular Ceramide Concentrations

| Cell Type | Condition | Threo-Ceramide Concentration | Erythro-Ceramide Concentration | Reference |

| Various | Physiological | Generally low, specific values not widely reported | Varies (pmol/mg protein to low µM range) | General knowledge |

| - | Pathological | Potentially altered, requires further investigation | Can be significantly elevated | General knowledge |

Note: Specific quantitative data for threo-ceramide concentrations in different cell types and conditions are currently limited in the literature.

Experimental Protocols

Extraction and Quantification of Threo-Ceramides

Objective: To extract lipids from cultured cells and quantify threo-ceramide isomers using HPLC-MS/MS.

Materials:

-

Cultured cells

-

Phosphate-buffered saline (PBS)

-

Methanol (HPLC grade)

-

Chloroform (B151607) (HPLC grade)

-

Internal standards (e.g., C17-ceramide)

-

HPLC-MS/MS system with a C18 reverse-phase column

Protocol:

-

Cell Harvesting: Harvest cultured cells by scraping and wash twice with ice-cold PBS.

-

Lipid Extraction (Bligh-Dyer Method): a. Resuspend cell pellet in a glass tube with a mixture of chloroform:methanol (1:2, v/v). b. Add the internal standard. c. Vortex vigorously for 1 minute and incubate on ice for 30 minutes. d. Add chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:2:1.8. e. Vortex and centrifuge to separate the phases. f. Collect the lower organic phase containing the lipids.

-

Drying and Reconstitution: Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent for HPLC-MS/MS analysis (e.g., methanol).

-

HPLC-MS/MS Analysis: a. Inject the sample onto a C18 reverse-phase column. b. Use a gradient elution program with mobile phases such as water with formic acid and acetonitrile/isopropanol with formic acid to separate the ceramide isomers. c. Use multiple reaction monitoring (MRM) mode on the mass spectrometer to specifically detect and quantify the different ceramide stereoisomers based on their precursor and product ion masses.

Figure 5: Experimental workflow for the quantification of threo-ceramides.

In Vitro Protein Phosphatase Inhibition Assay

Objective: To determine the inhibitory effect of threo-ceramides on PP1 or PP2A activity.

Materials:

-

Purified recombinant PP1 or PP2A enzyme

-

Phosphorylated substrate (e.g., phosphorylase a for PP1, or a synthetic phosphopeptide for PP2A)

-

Threo-ceramide solution (dissolved in a suitable solvent like ethanol (B145695) or DMSO)

-

Assay buffer

-

Malachite green solution (for colorimetric detection of released phosphate)

Protocol:

-

Reaction Setup: In a microplate, add the assay buffer, the purified phosphatase enzyme, and varying concentrations of the threo-ceramide.

-

Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the phosphorylated substrate to start the dephosphorylation reaction.

-

Incubation: Incubate at the optimal temperature for the enzyme for a defined period.

-

Stop Reaction and Detection: Stop the reaction and add the malachite green solution to detect the amount of free phosphate (B84403) released.

-

Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the percentage of inhibition for each concentration of the threo-ceramide. Determine the IC50 value.

Conclusion and Future Directions

Threo-ceramides represent a fascinating and underexplored area of sphingolipid biology. Their unique ability to inhibit protein phosphatases PP1 and PP2A sets them apart from their well-studied erythro counterparts, suggesting distinct roles in regulating cellular signaling. This guide has provided an overview of their metabolism, their involvement in key cellular processes like apoptosis, autophagy, and inflammation, and detailed protocols for their investigation.

Future research should focus on several key areas:

-

Identification of specific threo-ceramide binding proteins beyond PP1 and PP2A to uncover novel signaling pathways.

-

Elucidation of the precise downstream consequences of PP1/PP2A inhibition by threo-ceramides in different cellular contexts.

-

Development of more sensitive and specific methods for the in situ detection and quantification of threo-ceramide isomers.

-

Investigation of the therapeutic potential of modulating threo-ceramide levels in diseases such as cancer and inflammatory disorders.

A deeper understanding of the divergent roles of ceramide stereoisomers will undoubtedly open new avenues for therapeutic intervention and provide a more complete picture of the intricate network of sphingolipid signaling.

References

- 1. Long chain ceramides activate protein phosphatase-1 and protein phosphatase-2A. Activation is stereospecific and regulated by phosphatidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of the metabolism of L-erythro- and L-threo-sphinganines and ceramides in cultured cells and in subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A house divided: ceramide, sphingosine, and sphingosine-1-phosphate in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ceramide-induced autophagy: To junk or to protect cells? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ceramide kinase regulates TNF-α-induced immune responses in human monocytic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of Autophagy and Its Associated Cell Death by “Sphingolipid Rheostat”: RECIPROCAL ROLE OF CERAMIDE AND SPHINGOSINE 1-PHOSPHATE IN THE MAMMALIAN TARGET OF RAPAMYCIN PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ceramide signaling in immunity: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Adipocyte Ceramides—The Nexus of Inflammation and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ceramides as Mediators of Oxidative Stress and Inflammation in Cardiometabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ceramide stimulates a cytosolic protein phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

Octadecanoyl-L-threo-sphingosine: A Technical Guide to its Role in Apoptosis Regulation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Octadecanoyl-L-threo-sphingosine, a specific stereoisomer of C18 ceramide, is emerging as a potent inducer of apoptosis, a critical process for tissue homeostasis and a key target in cancer therapy. This technical guide provides an in-depth analysis of its role in regulating programmed cell death. While quantitative data for this specific long-chain ceramide isomer is limited in publicly available literature, this document synthesizes findings from related short-chain ceramide analogues and general ceramide-induced apoptosis pathways to provide a comprehensive overview. Evidence suggests that the L-threo configuration of ceramides (B1148491) is particularly effective at inducing apoptosis, potentially several-fold more so than other stereoisomers. This guide details the signaling pathways implicated in ceramide-mediated apoptosis, presents available quantitative data for analogous compounds, and provides detailed experimental protocols for key assays in this field of research.

Introduction to Ceramide-Mediated Apoptosis

Ceramides are a class of sphingolipids that act as critical signaling molecules in a variety of cellular processes, including proliferation, differentiation, and apoptosis. The accumulation of intracellular ceramides, either through de novo synthesis, the breakdown of sphingomyelin, or the administration of exogenous analogues, is a well-established trigger for programmed cell death in numerous cell types, particularly cancer cells. The pro-apoptotic function of ceramides positions them as "tumor suppressor lipids".[1]

The biological activity of ceramides is highly dependent on their stereochemistry and acyl chain length. This compound is a ceramide with an 18-carbon acyl chain (octadecanoyl) and a specific L-threo stereochemical configuration. Research on shorter-chain ceramide analogues, such as N-octanoyl-sphingosine (C8-ceramide), has demonstrated that the threo stereoisomers, including the L-threo form, are significantly more potent inducers of apoptosis than their erythro counterparts.[2]

Quantitative Data on Ceramide-Induced Apoptosis

Table 1: Potency of N-octanoyl-sphingosine (C8-Cer) Stereoisomers in U937 Cells

| Stereoisomer | Relative Potency in Inducing Nucleosomal Fragmentation |

| D-threo-C8-Cer | Several-fold more potent than erythro isomers |

| L-threo-C8-Cer | Several-fold more potent than erythro isomers |

| L-erythro-C8-Cer | Less potent than threo isomers |

| D-erythro-C8-Cer | Less potent than threo isomers |

| DL-erythro-DHC8-Cer | Lower potency |

Source: Adapted from studies on N-octanoyl-sphingosine stereoisomers.[1][2]

Table 2: Effects of Short-Chain Ceramides on Cancer Cell Lines

| Compound | Cell Line | Parameter | Value | Reference |

| C8-ceramide | H1299 (Lung Cancer) | IC50 (24h) | 22.9 µM | [3] |

| C8-ceramide | BCBL-1 (PEL) | Apoptosis Induction | Dose-dependent | [4] |

| C6-ceramide | BCBL-1 (PEL) | Apoptosis Induction | Dose-dependent (lower CC50 than C18-Cer) | [4] |

| C2-ceramide | A549 & PC9 (Lung Cancer) | Cell Viability | Time- and concentration-dependent decrease | [5] |

| C2-ceramide | A549 & PC9 (Lung Cancer) | Apoptosis (24h with 50 µmol/l) | Significant increase | [5] |

| Ceramide Analog 315 | MDA-MB-231 (Breast Cancer) | Cell Viability (20 µM) | 23% +/- 1.7 | [6] |

| Ceramide Analog 315 | MCF-7 (Breast Cancer) | Cell Viability (20 µM) | 47% +/- 1.29 | [6] |

| Ceramide Analog 315 | MCF-7TN-R (Breast Cancer) | Cell Viability (20 µM) | 73% +/- 5.39 | [6] |

Signaling Pathways in this compound-Induced Apoptosis

The apoptotic signaling cascade initiated by ceramides is multifaceted, involving several key cellular components and pathways. Based on the established mechanisms of ceramide action, the following pathways are likely activated by this compound.

Mitochondrial (Intrinsic) Pathway

A central mechanism of ceramide-induced apoptosis is the permeabilization of the mitochondrial outer membrane. This is often mediated by the modulation of the Bcl-2 family of proteins. Pro-apoptotic members like Bax are activated, leading to the release of cytochrome c from the mitochondria into the cytosol. Cytosolic cytochrome c then forms a complex with Apaf-1 and pro-caspase-9, known as the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates effector caspases like caspase-3, leading to the execution of apoptosis.[7]

Caption: Mitochondrial pathway of ceramide-induced apoptosis.

Regulation of Protein Kinase C (PKC)

Sphingolipids, including ceramides and sphingosine (B13886), are known to modulate the activity of Protein Kinase C (PKC) isozymes. Some studies suggest that sphingosine can inhibit PKC, which is a pro-survival kinase.[7] The interplay between ceramides and PKC is complex and isoform-specific, but it represents a significant aspect of the cellular response to ceramide accumulation.

Caption: Regulation of Protein Kinase C by ceramides.

JNK Pathway Activation

The c-Jun N-terminal kinase (JNK) pathway is a stress-activated protein kinase pathway that can be triggered by ceramide accumulation. Activation of the JNK pathway can contribute to apoptosis by phosphorylating and regulating the activity of various downstream targets, including members of the Bcl-2 family.[1]

Caption: JNK pathway activation in ceramide-induced apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of ceramide-induced apoptosis.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (dissolved in an appropriate solvent like DMSO) for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle-only control.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Caption: Workflow for the MTT cell viability assay.

Caspase-3 Activity Assay

This fluorometric assay detects the activity of caspase-3, a key executioner caspase in apoptosis.

Protocol:

-

Treat cells with this compound to induce apoptosis.

-

Lyse the cells and prepare cell lysates.

-

Add the cell lysate to a reaction buffer containing the fluorogenic caspase-3 substrate Ac-DEVD-AMC.

-

Incubate at 37°C for 1-2 hours.

-

Measure the fluorescence of the cleaved AMC product using a fluorescence microplate reader (excitation ~380 nm, emission ~460 nm).

-

Quantify caspase-3 activity relative to a standard curve or as a fold-change compared to untreated controls.

Cytochrome c Release Assay (Western Blot)

This assay detects the translocation of cytochrome c from the mitochondria to the cytosol.

Protocol:

-

Induce apoptosis in cells with this compound.

-

Harvest the cells and fractionate them to separate the cytosolic and mitochondrial fractions.

-

Run equal amounts of protein from both fractions on an SDS-PAGE gel.

-